molecular formula C19H17N5S B2838929 4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 1251552-72-3

4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2838929
CAS No.: 1251552-72-3
M. Wt: 347.44
InChI Key: OJMVNUYRESOXBK-UHFFFAOYSA-N
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Description

4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DMPTA and is a member of the triazole family of compounds. DMPTA has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further research.

Scientific Research Applications

Corrosion Inhibition

  • Thiazole derivatives have been synthesized and demonstrated significant corrosion inhibition efficiency on copper surfaces in acidic conditions. This includes studies on their adsorption behavior and inhibition mechanisms through both experimental and computational methods, highlighting their potential as effective corrosion inhibitors for metal surfaces (Farahati et al., 2019).

Antimicrobial Activities

  • New 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Specific compounds within this class showed excellent antioxidant activity and potent urease inhibitory activities, suggesting their usefulness in developing new antimicrobial agents (Khan et al., 2010).

Antitumor Activity

  • The synthesis and structural analysis of thiazol-2-amine derivatives have led to the identification of compounds with notable antitumor activities. These studies involve examining the crystal structure and evaluating the efficacy against specific cancer cell lines, indicating a promising direction for cancer therapy research (叶姣 et al., 2015).

Computational and Theoretical Studies

  • Aminothiazole derivatives have been subjected to detailed computational and spectroscopic studies to elucidate their electronic, structural, and spectroscopic properties. Such investigations support the understanding of their biological activities and potential applications in material science (Adeel et al., 2017).

Security Ink Development

  • Novel V-shaped molecules incorporating thiazole units have been explored for their multi-stimuli responsive behavior, offering potential applications as security inks. These compounds exhibit morphology-dependent fluorochromism, which can be triggered by mechanical force or pH changes, demonstrating their utility in anti-counterfeiting technologies (Lu & Xia, 2016).

Properties

IUPAC Name

5-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5S/c1-12-8-9-13(2)15(10-12)16-11-25-19(21-16)17-18(20)24(23-22-17)14-6-4-3-5-7-14/h3-11H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMVNUYRESOXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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